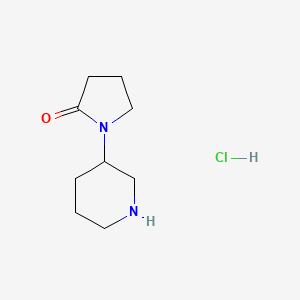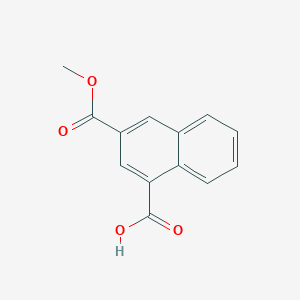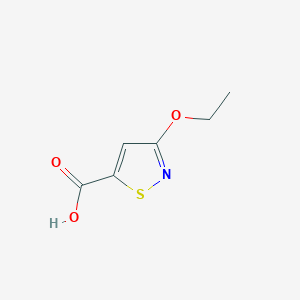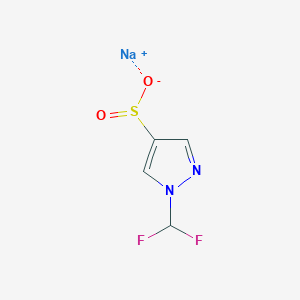
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline (CTA) is an organic compound belonging to the class of aromatic compounds known as anilines. It is formed by the reaction of aniline with chlorine and a 1H-1,2,3,4-tetrazol-5-yl group. CTA is a colorless, crystalline solid with a melting point of 119-121°C. It is soluble in organic solvents such as ethanol, chloroform, and ether, and insoluble in water.
Mécanisme D'action
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is believed to act primarily as an inhibitor of enzymes. It binds to the active site of enzymes, preventing them from catalyzing reactions. This inhibition can be used to study the structure and function of enzymes, as well as to study the effects of enzyme inhibitors on the activity of enzymes.
Biochemical and Physiological Effects
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), cyclooxygenase-1 (COX-1), and fatty acid amide hydrolase (FAAH). In vivo studies have shown that 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline can reduce inflammation, reduce pain, and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is a useful compound for laboratory experiments due to its relatively low cost and its ability to inhibit enzymes. However, it is important to note that 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is highly toxic and should be handled with caution. Additionally, 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline can be difficult to synthesize, and the reaction conditions must be carefully controlled in order to ensure the desired product is obtained.
Orientations Futures
There are several potential future directions for research involving 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline. These include the development of new and improved synthesis methods, the exploration of new enzyme inhibitors, and the study of 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline’s effects on other biochemical and physiological processes. Additionally, 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline could be used to study the structure and function of proteins, as well as to study the effects of enzyme inhibitors on the activity of enzymes. Finally, further research into the toxicology of 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline could be beneficial, as it is currently classified as a hazardous substance.
Méthodes De Synthèse
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline can be synthesized by the reaction of aniline with chlorine and a 1H-1,2,3,4-tetrazol-5-yl group. The reaction is typically carried out in an organic solvent such as ethanol, chloroform, or ether, at a temperature of between 80-120°C. The reaction is typically complete within one hour.
Applications De Recherche Scientifique
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has been used extensively in scientific research for a variety of applications. It has been used in the synthesis of various organic compounds, such as azo dyes, heterocyclic compounds, and polymers. It has also been used in the synthesis of pharmaceuticals and other biologically active compounds. 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has been used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins.
Propriétés
IUPAC Name |
2-chloro-5-(2H-tetrazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-5-2-1-4(3-6(5)9)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNASRAFQFFILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B6616582.png)
![methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate](/img/structure/B6616590.png)
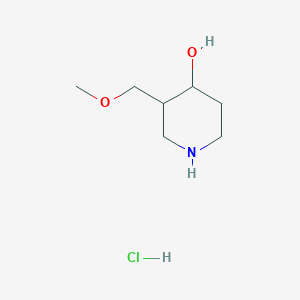
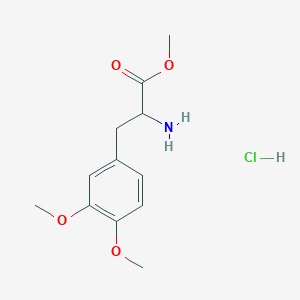
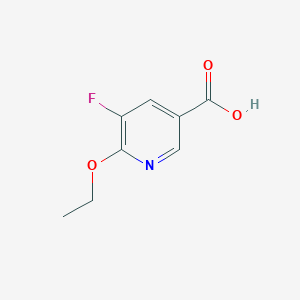

![ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6616634.png)
